1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine is a chemical compound with the molecular formula C8H15N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine typically involves the reaction of 4-tert-butylimidazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Tert-butyl-1H-imidazol-2-YL)methanamine can be compared with other similar compounds, such as:
1-(1-tert-butyl-1H-imidazol-2-yl)methanamine dihydrochloride:
4-tert-Butyl-1-isopropyl-1H-imidazole-2-thiol: Another imidazole derivative with distinct structural and functional properties
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(5-tert-butyl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4,9H2,1-3H3,(H,10,11) |
InChI Key |
SWVSTPWBXGBAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.